molecular formula C19H23N5O2 B2831061 8-(2,5-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione CAS No. 919032-49-8

8-(2,5-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione

Cat. No. B2831061
CAS RN: 919032-49-8
M. Wt: 353.426
InChI Key: IIWOTFXWOMORPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,5-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis and Preliminary Pharmacological Evaluation : A series of derivatives, including the mentioned compound, were synthesized and evaluated for their pharmacological properties. Some compounds showed potential anxiolytic-like and antidepressant activities in preclinical models, suggesting a basis for future research into derivatives with similar structures for new therapeutic agents (Zagórska et al., 2009).

Receptor Affinity and Psychotropic Activity

  • Receptor Affinity and Psychotropic Evaluation : Research on 8-aminoalkyl derivatives of purine-2,6-dione revealed insights into their affinity for serotonin receptors and their potential psychotropic activity, including antidepressant and anxiolytic effects. This highlights the compound's relevance in the development of drugs targeting mental health disorders (Chłoń-Rzepa et al., 2013).

Antiviral Activity

  • Antiviral Activity of Nucleoside Analogues : A study on the synthesis of imidazo[1,2-a]-s-triazine nucleosides explored their antiviral activity, demonstrating moderate effectiveness against rhinovirus at non-toxic dosage levels. This suggests potential applications in designing antiviral drugs based on purine analogues (Kim et al., 1978).

Structural and Biological Activity Studies

  • Novel Syntheses and Biological Activities : Research into imidazo[4,5-e]-1,2,4-triazines and orthoamide derivatives of 1,3-dimethylparabanic acid has contributed to the understanding of the structural requirements for biological activity, including cytotoxicity against cancer cell lines and antimicrobial properties. These studies underscore the versatility of purine derivatives in medicinal chemistry (Vasilevskii et al., 2009; Kantlehner et al., 2012).

Anticancer, Anti-HIV, and Antimicrobial Potential

  • Anticancer, Anti-HIV-1, and Antimicrobial Agents : Synthesis of novel substituted purine derivatives has shown potential in vitro anticancer, anti-HIV-1, and antimicrobial activities. This line of research opens up possibilities for the development of new therapeutic agents addressing a range of diseases (Rida et al., 2007).

properties

IUPAC Name

6-(2,5-dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-5-8-24-17(25)15-16(21(4)19(24)26)20-18-22(9-10-23(15)18)14-11-12(2)6-7-13(14)3/h6-7,11H,5,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWOTFXWOMORPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.